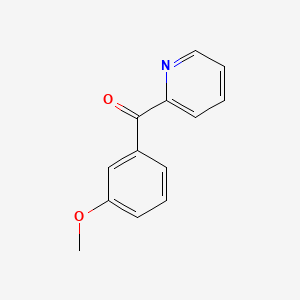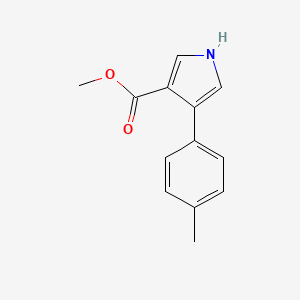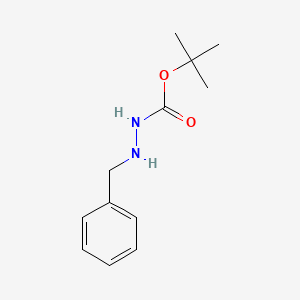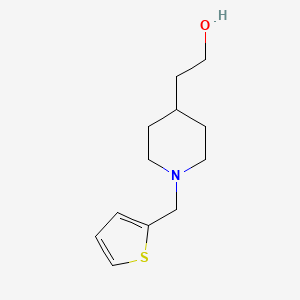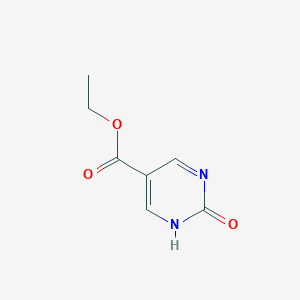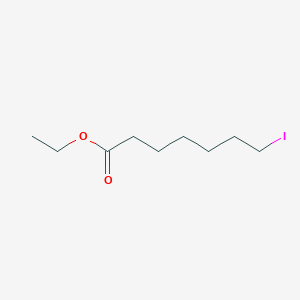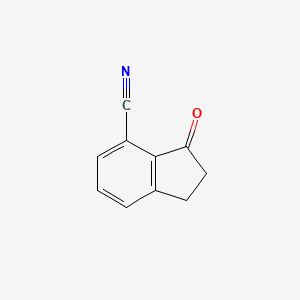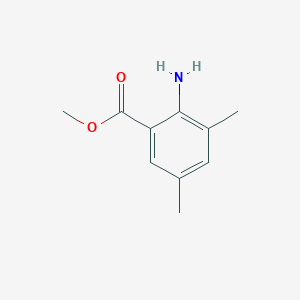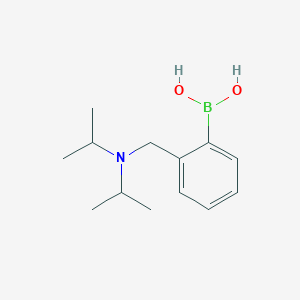
(2-((Diisopropylamino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Diisopropylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C13H22BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring and a diisopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the reaction of 2,4,6-tris(2-bromomethyl)phenylboroxin with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to handle the reagents and products safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions often result in the formation of new carbon-boron bonds .
Scientific Research Applications
(2-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations, including cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the diisopropylamino group, making it less sterically hindered and potentially less selective in certain reactions.
(2-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of the diisopropylamino group, affecting its reactivity and applications.
(2-(Dimethylamino)methyl)phenylboronic acid: Contains a dimethylamino group, which may influence its electronic properties and reactivity compared to the diisopropylamino derivative.
Uniqueness
(2-((Diisopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the diisopropylamino group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJANVKXMUYIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467288 |
Source


|
| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95753-26-7 |
Source


|
| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
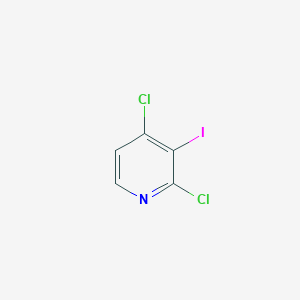
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
